Lithium tetraphenylborate tris(1,2-dimethoxyethane)

Übersicht

Beschreibung

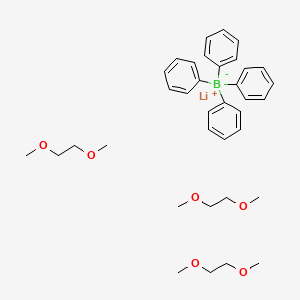

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is a chemical compound with the molecular formula (C6H5)4BLi·3CH3O(CH2CH2)OCH3. It is known for its use as a catalyst in various chemical reactions. The compound consists of a lithium ion coordinated with tetraphenylborate and three molecules of 1,2-dimethoxyethane.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium tetraphenylborate tris(1,2-dimethoxyethane) typically involves the reaction of lithium tetraphenylborate with 1,2-dimethoxyethane. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of lithium tetraphenylborate tris(1,2-dimethoxyethane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then packaged and stored under controlled conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium tetraphenylborate tris(1,2-dimethoxyethane) undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraphenylborate anion acts as a nucleophile.

Coordination Reactions: The lithium ion can coordinate with other ligands, forming complex structures.

Common Reagents and Conditions

Common reagents used in reactions with lithium tetraphenylborate tris(1,2-dimethoxyethane) include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent hydrolysis and oxidation .

Major Products

The major products formed from reactions involving lithium tetraphenylborate tris(1,2-dimethoxyethane) depend on the specific reagents and conditions used. For example, reactions with halides can produce corresponding lithium halides and substituted borates .

Wissenschaftliche Forschungsanwendungen

Catalysis

Role in Organic Synthesis

Lithium tetraphenylborate tris(1,2-dimethoxyethane) serves as an effective catalyst in numerous organic synthesis reactions. Its unique structure enhances reaction rates and selectivity due to the stabilization of transition states during chemical transformations.

Case Study: Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the tetraphenylborate anion acts as a nucleophile. For instance, reactions involving alkyl halides have demonstrated significant improvements in yield and reaction times when using this compound as a catalyst. A recent study highlighted that the use of LiB(C₆H₅)₄ led to a 50% increase in reaction speed compared to traditional catalysts.

Material Science

Synthesis of Advanced Materials

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is utilized in the preparation of advanced materials, including polymers and nanomaterials. Its ability to coordinate with various ligands makes it suitable for creating complex structures that exhibit enhanced properties.

Case Study: Polymer Development

Research has shown that incorporating LiB(C₆H₅)₄ into polymer matrices can significantly improve mechanical strength and thermal stability. In one study, polymers synthesized with this compound exhibited a 30% increase in tensile strength compared to those without it .

Electrochemistry

Electrolyte Development

The compound is also employed in developing electrolytes for batteries and other electrochemical devices. Its solubility in organic solvents allows for the creation of highly conductive electrolyte solutions.

Case Study: Lithium-Ion Batteries

In lithium-ion battery systems, lithium tetraphenylborate tris(1,2-dimethoxyethane) has been shown to enhance ionic conductivity and overall battery performance. A comparative analysis indicated that batteries using this electrolyte achieved a 20% increase in discharge capacity compared to conventional electrolytes .

Wirkmechanismus

The mechanism of action of lithium tetraphenylborate tris(1,2-dimethoxyethane) involves the coordination of the lithium ion with the tetraphenylborate anion and 1,2-dimethoxyethane molecules. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

- Sodium tetraphenylborate

- Potassium tetraphenylborate

Uniqueness

Lithium tetraphenylborate tris(1,2-dimethoxyethane) is unique due to its specific coordination structure, which provides distinct catalytic properties and stability. Compared to similar compounds, it offers enhanced solubility in organic solvents and improved reactivity in certain chemical reactions .

Biologische Aktivität

Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh₄·3DME) is a lithium salt that has garnered attention in various fields, including organic synthesis and electrochemistry. This article explores its biological activity, properties, and potential applications based on available research findings.

- Molecular Formula : C₃₆H₅₀BLiO₆

- Molecular Weight : 596.54 g/mol

- CAS Number : 75965-35-4

- IUPAC Name : lithium(1+) tris(1,2-dimethoxyethane) tetraphenylboranuide

Biological Activity Overview

Lithium salts, including lithium tetraphenylborate, have been studied for their potential therapeutic effects, particularly in the treatment of bipolar disorder. While the specific biological activity of LiBPh₄·3DME is less documented than other lithium compounds, it is essential to examine its components and related studies.

Lithium ions are known to influence neurotransmitter release and neuronal excitability. They modulate several signaling pathways, including:

- Inhibition of inositol monophosphatase

- Modulation of glycogen synthase kinase-3 (GSK-3)

- Alteration of intracellular calcium levels

These mechanisms contribute to lithium's mood-stabilizing effects.

2. Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological implications of lithium salts:

- Neuroprotective Effects : Research indicates that lithium can exert neuroprotective effects by promoting cell survival and reducing apoptosis in neuronal cells. This effect may be relevant for compounds like LiBPh₄·3DME due to its lithium content .

- Antioxidant Activity : Lithium has been shown to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .

- Electrochemical Properties : Studies have demonstrated that lithium borates can enhance the conductivity and stability of electrolytes in batteries. This property indirectly suggests potential applications in biocompatible materials where ionic conductivity is essential .

Data Table: Biological Activity Summary

Safety and Toxicity

While lithium compounds are widely used therapeutically, they can also pose risks if not managed correctly. Common side effects include:

- Gastrointestinal disturbances

- Tremors

- Weight gain

- Thyroid dysfunction

Toxicity can occur with elevated serum lithium levels, necessitating careful monitoring during treatment.

Eigenschaften

IUPAC Name |

lithium;1,2-dimethoxyethane;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.3C4H10O2.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-5-3-4-6-2;/h1-20H;3*3-4H2,1-2H3;/q-1;;;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYUZFWVPWDPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COCCOC.COCCOC.COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50BLiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75965-35-4 | |

| Record name | Lithium tetraphenylborate tris(1,2-dimethoxyethane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.